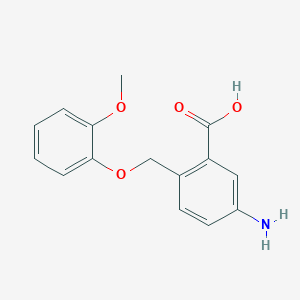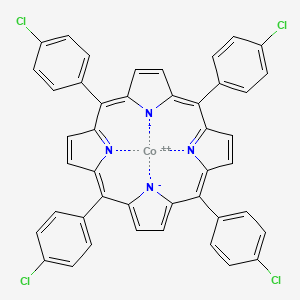
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) is a metalloporphyrin complex where cobalt is coordinated to a porphyrin ring substituted with p-chlorophenyl groups at the meso positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrin, is synthesized through the condensation of pyrrole with p-chlorobenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate, in a suitable solvent like chloroform or methanol. The reaction is usually carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
While specific industrial production methods for 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The p-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in solvents like acetonitrile or methanol.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often conducted in aqueous or alcoholic solvents.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds, with reactions performed under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce various functionalized porphyrin complexes.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) involves its ability to interact with molecular oxygen and other reactive species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells. In catalytic applications, the cobalt center facilitates redox reactions by cycling between different oxidation states.
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetrakis(p-methoxyphenyl)porphyrinato cobalt(II)
- 5,10,15,20-Tetrakis(p-carboxyphenyl)porphyrinato cobalt(II)
- 5,10,15,20-Tetrakis(p-trimethylammoniophenyl)porphyrinato cobalt(II)
Uniqueness
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) is unique due to the presence of p-chlorophenyl groups, which influence its electronic properties and reactivity. Compared to its analogs with different substituents, this compound exhibits distinct catalytic and photophysical properties, making it suitable for specific applications in catalysis and photodynamic therapy.
Propiedades
Fórmula molecular |
C44H24Cl4CoN4 |
|---|---|
Peso molecular |
809.4 g/mol |
Nombre IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
Clave InChI |
PKXISVDTMYNEGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
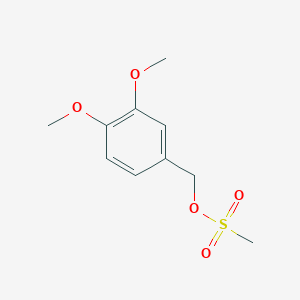
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)
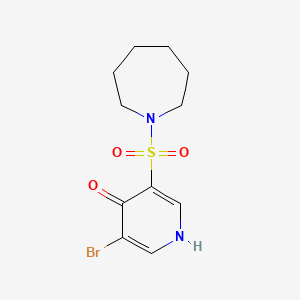
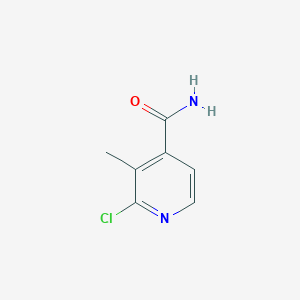
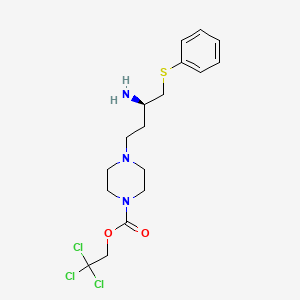
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
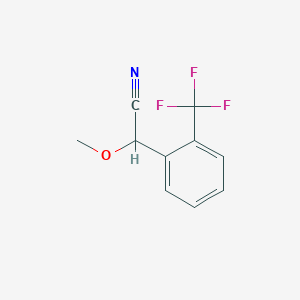
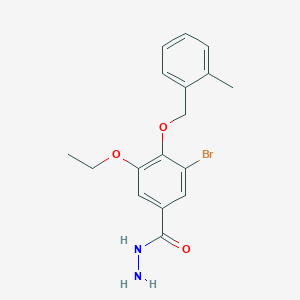
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
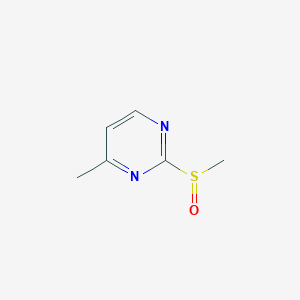
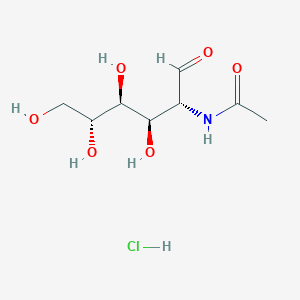
![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
